molecular formula C33H30N2O2S B11525813 (2E,5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11525813
M. Wt: 518.7 g/mol
InChI Key: MMZCFVKYBVWDBC-FJMKJRBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a cyclohexylamine derivative with a thiazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicinal chemistry, (2E,5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E,5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E,5E)-3-CYCLOHEXYL-5-({3-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE stands out due to its complex structure and diverse functional groups. This complexity allows for a wide range of chemical reactions and modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C33H30N2O2S

Molecular Weight

518.7 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H30N2O2S/c36-32-31(38-33(34-27-15-3-1-4-16-27)35(32)28-17-5-2-6-18-28)22-24-11-9-19-29(21-24)37-23-26-14-10-13-25-12-7-8-20-30(25)26/h1,3-4,7-16,19-22,28H,2,5-6,17-18,23H2/b31-22+,34-33?

InChI Key

MMZCFVKYBVWDBC-FJMKJRBUSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)/SC2=NC6=CC=CC=C6

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)SC2=NC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.